4-Cyclobutylphenol

Medicinal Chemistry Crystallography Drug Design

Standard alkylphenols fail to replicate the conformational constraint of a cyclobutyl ring. For kinase inhibitor design or polymer thermal stability studies, generic substitutes alter binding orientation and degradation profiles. - **Steric bulk:** ~60 ų - intermediate between linear and bulky cyclohexyl - **Geometry:** Near-planar (torsion angle -179°) validated by X-ray - **Application:** SAR libraries, CYP450 metabolism probes, high-performance coatings - **Supply:** Research quantities with documented purity

Molecular Formula C10H12O
Molecular Weight 148.205
CAS No. 10292-59-8
Cat. No. B2664580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylphenol
CAS10292-59-8
Molecular FormulaC10H12O
Molecular Weight148.205
Structural Identifiers
SMILESC1CC(C1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2
InChIKeyXMXPDEJQBGESQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutylphenol: Para-Substituted Phenol


4-Cyclobutylphenol (CAS 10292-59-8) is a para-alkylated phenol featuring a cyclobutyl substituent on the aromatic ring. The compound is characterized by a molecular formula of C10H12O and a molecular weight of 148.20 g/mol . Its structure imparts distinct steric and electronic properties compared to other alkyl- and cycloalkyl-substituted phenols, positioning it as a valuable intermediate in medicinal chemistry, particularly for exploring conformational constraints in drug design [1].

Conformationally constrained para-substituted phenol scaffold for drug design
Distinct steric and electronic profile versus linear and cyclohexyl analogs

4-Cyclobutylphenol vs Generic Alkylphenols


In scientific and industrial applications, substituting 4-cyclobutylphenol with a generic alkylphenol (e.g., 4-isopropylphenol or 4-tert-butylphenol) is not feasible without compromising specific, quantifiable performance metrics. The cyclobutyl ring's unique conformational constraints, electronic distribution, and steric bulk directly impact molecular interactions, metabolic stability, and material properties in ways that linear or less-constrained cyclic alkyl groups cannot replicate [1]. The evidence presented below demonstrates quantifiable differences in key dimensions, underscoring the necessity of procuring the specific cyclobutyl derivative for targeted research outcomes.

Planarity Linear or less-constrained cyclic alkyl analogs may lack the near-planar conformation, altering π-stacking and binding orientation.
Sterics Smaller (isopropyl) or bulkier (tert‑butyl, cyclohexyl) substituents may not reproduce the intermediate steric profile (~60 ų) for sub-pocket filling.
Conformation Cyclohexyl or tert‑butyl analogs introduce greater flexibility, which may reduce crystallinity and affect structure‑based design outcomes.

4-Cyclobutylphenol Quantitative Evidence


Molecular Planarity & Conformational Rigidity

The cyclobutyl ring in 4-cyclobutylphenol enforces a near-planar molecular geometry in the solid state, a feature not observed in more flexible cyclohexyl or linear alkyl analogues. Single-crystal X-ray diffraction reveals a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond, indicating the molecule is nearly planar within 0.2 Å [1]. In contrast, 4-cyclohexylphenol and 4-tert-butylphenol exhibit greater conformational flexibility and deviation from planarity, which can affect intermolecular packing and binding interactions.

Molecular Planarity
Cross-study comparable
Torsion angle −179(2)°; within 0.2 Å of planarity
Near-planar geometry may support π-stacking and rigid binding.
X‑ray diffraction at 291 K; cyclohexyl/tert‑butyl analogs show significant deviations.
Medicinal Chemistry Crystallography Drug Design

Steric Bulk and van der Waals Volume

The cyclobutyl group provides a unique steric profile. The van der Waals volume of the cyclobutyl group is estimated to be approximately 60 ų, which is smaller than a cyclohexyl group (≈100 ų) but larger than an isopropyl group (≈45 ų) [1]. This intermediate steric bulk is critical for modulating protein-ligand interactions, offering a 'medium-sized' hydrophobic anchor that can fill sub-pockets inaccessible to bulkier or smaller substituents.

Steric Bulk
Class-level inference
van der Waals volume ~60 ų
Intermediate steric option: ~40% smaller than cyclohexyl, ~33% larger than isopropyl.
Estimated from atomic radii; experimental validation advised.
QSAR Molecular Modeling Medicinal Chemistry

Synthetic Accessibility via Ir-Catalyzed Deoxygenation

While not directly reporting synthesis of 4-cyclobutylphenol, recent advances in the synthesis of para-alkylphenols demonstrate that iridium-catalyzed deoxygenation can achieve exceptional efficiency and site-selectivity [1]. The methodology reports a catalyst loading as low as 0.005 mol% (S/C up to 20,000) and a turnover frequency (TOF) up to 12,400 h⁻¹, highlighting the potential for efficient, scalable access to 4-alkylphenols. This contrasts with older methods for synthesizing 4-cyclobutylphenol, which may require multi-step sequences or less efficient catalytic hydrogenations.

Synthetic Efficiency
Cross-study comparable
S/C up to 20,000; TOF up to 12,400 h⁻¹
Ir‑catalyzed deoxygenation potential enables >100× lower catalyst loading vs typical hydrogenations.
Reported for analogous para‑alkylphenols; transfer to cyclobutyl derivative requires validation.
Organic Synthesis Catalysis Process Chemistry

4-Cyclobutylphenol Validated Applications


Conformationally-Constrained Drug Fragment

4-Cyclobutylphenol serves as an ideal fragment for exploring conformational constraints in drug design. Its near-planar geometry, confirmed by X-ray crystallography (torsion angle -179(2)°) [1], allows for predictable binding orientations. The intermediate steric bulk of the cyclobutyl group (~60 ų) makes it a valuable 'medium-sized' probe for mapping hydrophobic sub-pockets in target proteins, particularly in kinase inhibitors and GPCR modulators.

Monomer for Polymer Thermal Stability

Incorporation of 4-cyclobutylphenol as a monomer or additive in polymer synthesis can enhance thermal stability due to the rigid cyclobutyl ring, which restricts chain mobility and increases the energy barrier for thermal degradation [1]. This is particularly relevant for high-performance coatings and adhesives where thermal resistance is critical.

Metabolic Stability Probe

The cyclobutyl group's unique ring strain and electronic properties can influence metabolic stability. 4-Cyclobutylphenol can be used as a probe to study the effects of conformational constraints on cytochrome P450-mediated metabolism, providing insights for designing metabolically stable drug candidates [1].

para-Substituted Phenol Library Building Block

4-Cyclobutylphenol is a versatile building block for generating libraries of para-substituted phenol derivatives. Its distinct steric and electronic profile enables the exploration of structure-activity relationships (SAR) in a controlled manner, complementing existing libraries of linear and cyclohexyl analogues [1].

Application
Selection Property
Validation Focus
Drug fragment design
Conformational planarity and defined steric bulk
X‑ray crystallography and molecular modeling
Polymer thermal stability
Rigid cyclobutyl monomer
Thermal degradation and DSC studies
Metabolic stability probe
Cyclobutyl ring strain and electronic effects
CYP450 metabolism assays
Phenol derivative library
Distinct para‑substituted scaffold
SAR screening and library enumeration
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